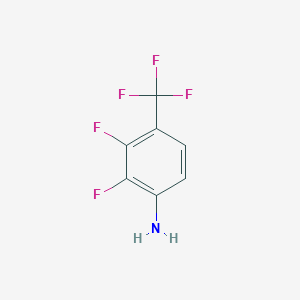

4-Amino-2,3-difluorobenzotrifluoride

Übersicht

Beschreibung

4-Amino-2,3-difluorobenzotrifluoride is a chemical compound with the CAS Number: 123950-46-9 . It has a molecular weight of 197.11 and its IUPAC name is 2,3-difluoro-4-(trifluoromethyl)aniline .

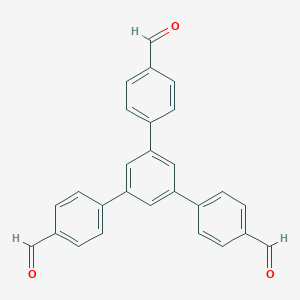

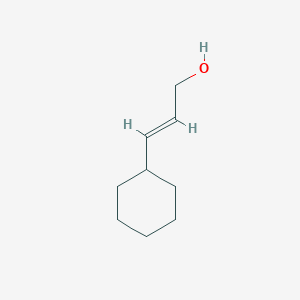

Molecular Structure Analysis

The molecular formula of 4-Amino-2,3-difluorobenzotrifluoride is C7H4F5N . The structure includes a benzene ring with two fluorine atoms and a trifluoromethyl group attached to it, along with an amino group .Physical And Chemical Properties Analysis

4-Amino-2,3-difluorobenzotrifluoride is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

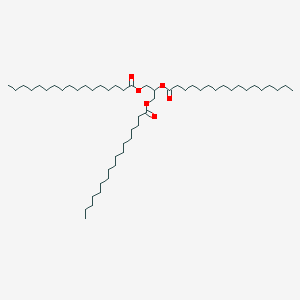

Pharmaceutical Applications

The trifluoromethyl group, which is present in “2,3-difluoro-4-(trifluoromethyl)aniline”, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group can enhance the pharmacological activities of these drugs .

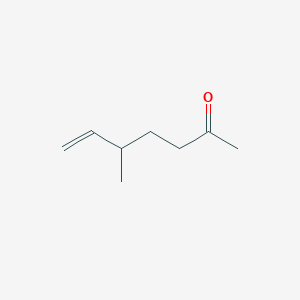

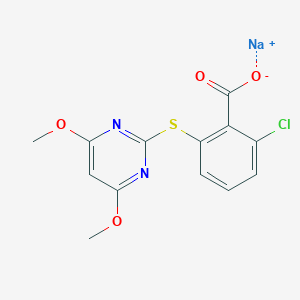

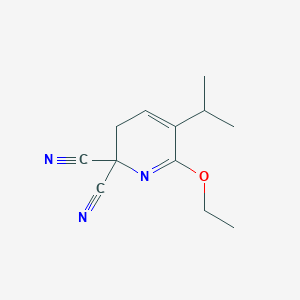

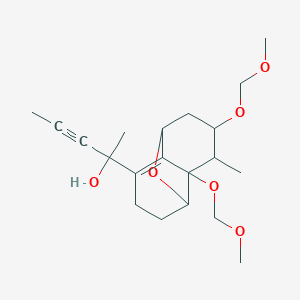

Synthesis of Other Compounds

“2,3-difluoro-4-(trifluoromethyl)aniline” can be used as a synthetic building block in the synthesis of other compounds . For example, it can be used in the synthesis of 4-(trialkylmethyl)anilines .

Antifungal Applications

Trifluoromethyl pyrimidine derivatives, which can be synthesized from “2,3-difluoro-4-(trifluoromethyl)aniline”, have shown good in vitro antifungal activities against several fungi species at a concentration of 50 μg/ml .

Insecticidal Applications

The synthesized trifluoromethyl pyrimidine derivatives also showed moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at a concentration of 500 μg/ml .

Anticancer Applications

These trifluoromethyl pyrimidine derivatives indicated certain anticancer activities against PC3, K562, Hela, and A549 at a concentration of 5 μg/ml .

Agricultural Applications

In the field of agricultural production, trifluoromethyl pyrimidine derivatives are being researched for their potential as efficient and new pesticides .

Safety and Hazards

Wirkmechanismus

Target of Action

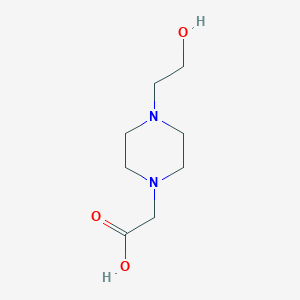

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents used in the reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the compound may interact with the organoboron reagents and the metal catalyst to form new carbon-carbon bonds .

Biochemical Pathways

In the context of the suzuki–miyaura cross-coupling reaction, the compound participates in the formation of new carbon-carbon bonds , which can lead to the synthesis of various organic compounds.

Pharmacokinetics

As a research chemical, it’s crucial to handle it with care and use appropriate safety measures .

Result of Action

Its use in the suzuki–miyaura cross-coupling reaction contributes to the formation of new carbon-carbon bonds , enabling the synthesis of a variety of organic compounds.

Eigenschaften

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTVKWPCWJVMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371012 | |

| Record name | 4-Amino-2,3-difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123950-46-9 | |

| Record name | 4-Amino-2,3-difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

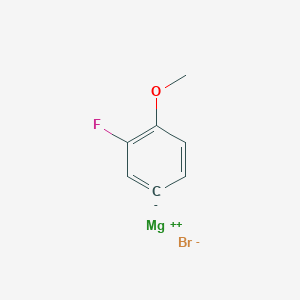

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.